molecular formula C21H11N2NaO5S3 B12693018 Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 3767-77-9

Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12693018
CAS No.: 3767-77-9
M. Wt: 490.5 g/mol
InChI Key: FNJBWRQAUHSFIX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a complex organic compound with the molecular formula C21H12N2O5S3Na. It is known for its unique structure, which includes an anthracene core substituted with amino, benzothiazolylthio, and sulphonate groups. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps. One common method includes the reaction of 1-aminoanthraquinone with 2-mercaptobenzothiazole in the presence of a suitable base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.

    Substitution: The amino and benzothiazolylthio groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-(2-benzothiazolylthio)-9,10-anthracenedione: Similar structure but lacks the sulphonate group.

    2-Anthracenesulfonic acid, 1-amino-4-(2-benzothiazolylthio)-9,10-dihydro-9,10-dioxo-, sodium salt: Another closely related compound with similar properties

Uniqueness

Sodium 1-amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

3767-77-9

Molecular Formula

C21H11N2NaO5S3

Molecular Weight

490.5 g/mol

IUPAC Name

sodium;1-amino-4-(1,3-benzothiazol-2-ylsulfanyl)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C21H12N2O5S3.Na/c22-18-15(31(26,27)28)9-14(30-21-23-12-7-3-4-8-13(12)29-21)16-17(18)20(25)11-6-2-1-5-10(11)19(16)24;/h1-9H,22H2,(H,26,27,28);/q;+1/p-1

InChI Key

FNJBWRQAUHSFIX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3SC4=NC5=CC=CC=C5S4)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.